molecular formula C17H13Cl2NO3 B4762768 5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide

5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide

Cat. No. B4762768
M. Wt: 350.2 g/mol
InChI Key: IEFQWJKWAHWMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide, also known as DMF, is a chemical compound that has been widely studied for its potential therapeutic applications. DMF belongs to the class of furamide derivatives, which are known for their anti-inflammatory and analgesic properties.

Scientific Research Applications

5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide has been tested in various animal models of inflammation and pain, and has been found to be effective in reducing inflammation and pain. 5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide has also been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer.

Mechanism of Action

The exact mechanism of action of 5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide is not fully understood, but it is believed to work through the inhibition of various inflammatory mediators such as prostaglandins and leukotrienes. 5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide has also been shown to modulate the activity of various enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. Additionally, 5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-1beta. 5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to tissue damage and inflammation. Additionally, 5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide has been shown to reduce the activation of various transcription factors such as NF-kappaB, which are involved in the regulation of inflammatory gene expression.

Advantages and Limitations for Lab Experiments

5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and is stable under normal laboratory conditions. 5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide is also soluble in various solvents, which makes it easy to work with in different experimental conditions. However, 5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide has some limitations for lab experiments. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain cell-based assays. Additionally, 5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide has been shown to have some non-specific effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide. One area of research is the development of more potent and selective 5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide derivatives. Another area of research is the investigation of the potential use of 5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of 5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide needs to be further elucidated to better understand its therapeutic potential. Finally, the safety and efficacy of 5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide need to be further evaluated in clinical trials to determine its potential use as a therapeutic agent.

properties

IUPAC Name

5-(3,5-dichlorophenyl)-N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3/c1-10-15(17(21)20-9-14-3-2-4-22-14)8-16(23-10)11-5-12(18)7-13(19)6-11/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFQWJKWAHWMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=CC(=C2)Cl)Cl)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-dichlorophenyl)-N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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